molecular formula C6H8N4O2 B12906540 N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide

N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide

Cat. No.: B12906540
M. Wt: 168.15 g/mol
InChI Key: OQXAIBWZEONDPM-YCRREMRBSA-N
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Description

N-[4-[(E)-Hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is a pyrazole-based compound featuring a formamide group and an (E)-hydroxyiminomethyl substituent. The compound’s stability and reactivity are influenced by the conjugation of the formamide group with the pyrazole ring and the stereoelectronic effects of the hydroxyiminomethyl moiety .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide

InChI

InChI=1S/C6H8N4O2/c1-10-6(7-4-11)5(2-8-10)3-9-12/h2-4,12H,1H3,(H,7,11)/b9-3+

InChI Key

OQXAIBWZEONDPM-YCRREMRBSA-N

Isomeric SMILES

CN1C(=C(C=N1)/C=N/O)NC=O

Canonical SMILES

CN1C(=C(C=N1)C=NO)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide typically involves the reaction of 2-methylpyrazole with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which helps in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: The formamide group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, primary amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the formamide group can interact with various receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

Several compounds share structural similarities with N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide, differing primarily in substituents and heterocyclic systems:

Compound Key Features Synthesis Yield Physicochemical Properties
N-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide Ethoxy group, methyl-substituted triazole ring 73% ESI-MS: m/z 247.1195 (M+H); ¹H NMR (acetone-d6) δ 8.24 (s, 1H), 7.81 (d, J=8.5 Hz, 1H), etc.
N-(4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-ethoxyphenyl)formamide Dimethyltriazole, ethoxy group 57% ESI-MS: m/z 261.1352 (M+H); ¹H NMR (CD3OD) δ 8.20 (s, 1H), 7.78 (d, J=8.7 Hz, 1H), etc.
N-[4-(1H-imidazol-2-yl)-3-pyridinyl]formamide Imidazole-pyridine hybrid Not reported Molecular formula: C9H8N4O; CAS: 88128-94-3
Milveterol Hydrochloride Complex β-agonist structure with formamide and phenolic groups Not reported CAS: 804518-03-4; Used in asthma/COPD therapy; Molecular formula: C25H29N3O4·HCl

Key Observations :

  • Substituent Effects: The presence of ethoxy or methyl groups in triazole-based analogues (e.g., compounds from ) enhances metabolic stability compared to unsubstituted derivatives.
  • Heterocyclic Systems: Pyrazole (target compound) vs. triazole/imidazole (analogues) cores influence electronic properties.
Pharmacological Derivatives with Formamide Moieties

Formamide-containing drugs such as Milveterol Hydrochloride (a β2-adrenergic agonist) and Formoterol-related compounds (e.g., Formoterol related compound E) share functional similarities but differ in complexity and therapeutic targets:

  • Milveterol Hydrochloride : Features a formamide group linked to a phenethylamine backbone. Its large molecular weight (471.98 g/mol) and multiple hydroxyl groups enhance receptor selectivity but reduce oral bioavailability compared to simpler pyrazole-formamide derivatives.
  • Formoterol-related Compound E : Contains a formamide group and methoxy-substituted aromatic rings.

Metabolic Stability : Methyl groups in the target compound’s pyrazole ring (2-methyl) may reduce oxidative metabolism, as observed in methyl-substituted triazole derivatives , whereas bulkier substituents in Milveterol increase hepatic clearance .

Research Findings and Data

Spectral Characterization
  • ¹H NMR: The target compound’s hydroxyiminomethyl group is expected to show a singlet near δ 8.3–8.5 (formamide proton) and a broad peak for the oxime hydroxyl (δ 10–12) .
  • Mass Spectrometry : ESI-MS data for analogues (e.g., m/z 247–261) align with the target compound’s predicted molecular ion ([M+H]⁺ ≈ 210–220).

Biological Activity

N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyrazoles with various reagents to introduce the hydroxyimino and formamide functionalities. The general synthetic pathway includes:

  • Formation of Hydroxyimino Group : The reaction of 2-methylpyrazole with hydroxylamine hydrochloride in a suitable solvent.
  • Formamide Derivation : Subsequent reaction with formic acid or formamide to yield the target compound.

The reaction conditions can vary, but common solvents include ethanol or dimethylformamide (DMF) under reflux conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that similar pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 1.88 μM to 4.2 μM against MCF-7 and A375 cell lines respectively .
CompoundCell LineIC50 (μM)
N-[4-(hydroxyiminomethyl)-2-methylpyrazol-3-yl]formamideA3754.2
Similar Pyrazole DerivativeMCF-71.88
Another AnalogB16-F102.12

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In animal models, compounds similar to this compound demonstrated reduced inflammation markers and improved recovery rates in induced inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Modulation of Signaling Pathways : These compounds may modulate pathways such as NF-kB and MAPK, leading to altered expression of pro-inflammatory cytokines .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Case Study 1 : A study on a closely related pyrazole derivative showed promising results in reducing tumor size in murine models when administered at specific dosages over several weeks.
  • Case Study 2 : Clinical trials involving similar compounds indicated a favorable safety profile and significant tumor reduction in patients with advanced-stage cancers.

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